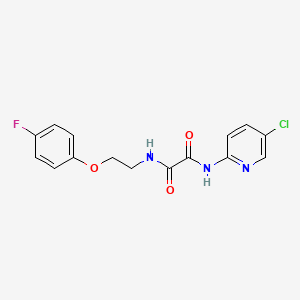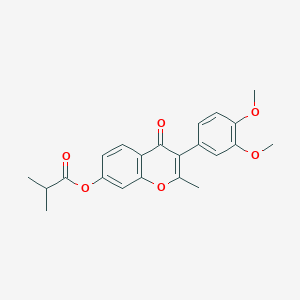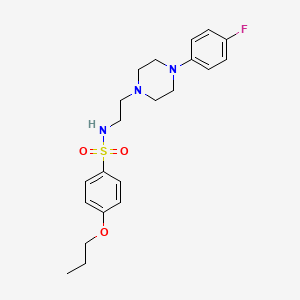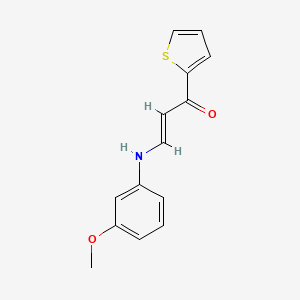
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, also known as CPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and monoamine oxidase. This makes it a promising candidate for the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Wirkmechanismus
The exact mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is not yet fully understood. However, studies have shown that it exerts its inhibitory effects by binding to the active site of enzymes, thereby preventing their normal function. It has also been suggested that N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide may induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of histone deacetylase.
Biochemical and Physiological Effects:
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide has been shown to exhibit potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of novel drugs for the treatment of various diseases. However, its effects on the human body are not yet fully understood, and further studies are needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide has several advantages for lab experiments, including its high potency and specificity against various enzymes. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, including:
1. Further studies to determine its safety and efficacy in vivo.
2. Development of novel drugs based on N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide for the treatment of various diseases.
3. Studies to determine its effects on different types of cancer cells.
4. Studies to determine its potential applications in other fields, such as materials science and catalysis.
5. Development of new synthesis methods for N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide to improve its yield and purity.
In conclusion, N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Further studies are needed to determine its safety and efficacy in vivo and to develop novel drugs based on its structure. Its inhibitory effects against various enzymes make it a promising candidate for the treatment of various diseases, and its potential applications in other fields make it an exciting area of research for the future.
Synthesemethoden
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is synthesized by reacting 5-chloropyridin-2-amine with 2-(4-fluorophenoxy)ethyl oxalyl chloride in the presence of triethylamine. The resulting product is purified through column chromatography to obtain N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide in its pure form.
Eigenschaften
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3/c16-10-1-6-13(19-9-10)20-15(22)14(21)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDXJNMPPKNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloropyridin-2-yl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2486848.png)
![2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2486850.png)

![3-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2486854.png)
![(Z)-ethyl 2-(2-((5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486855.png)

![2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2486857.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2486863.png)
![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)

![(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid](/img/structure/B2486868.png)